1,1-diethoxy-2-isocyanatoethane
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Overview
Description
1,1-Diethoxy-2-isocyanatoethane: is an organic compound with the molecular formula C7H13NO3. It is characterized by the presence of an isocyanate group (-N=C=O) and two ethoxy groups (-OCH2CH3) attached to the same carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-isocyanatoethane can be synthesized through the reaction of 1,1-diethoxyethane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-2-isocyanatoethane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acid: Formed from the reaction with water.
Scientific Research Applications
1,1-Diethoxy-2-isocyanatoethane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-2-isocyanatoethane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. This reactivity is exploited in various chemical processes and applications .
Comparison with Similar Compounds
1,1-Diethoxyethane: Lacks the isocyanate group and is used as a solvent and reagent in organic synthesis.
Ethyl Isocyanate: Contains an isocyanate group but lacks the ethoxy groups, making it less versatile in certain reactions.
1,1-Dimethoxy-2-isocyanatoethane: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and applications.
Uniqueness: 1,1-Diethoxy-2-isocyanatoethane is unique due to the presence of both ethoxy and isocyanate groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
28558-91-0 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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